molecular formula C21H20N4O2S B593673 3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride

3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride

Cat. No. B593673
M. Wt: 392.5 g/mol
InChI Key: BRHVBJUDTWQELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RY785 is a small molecule that acts as a potent and selective inhibitor of Kv2 voltage-gated potassium channels. These channels are crucial for various physiological processes, particularly in neuronal function. RY785 has been shown to inhibit Kv2.1 channels with high potency, making it a valuable tool for studying the physiological roles of these channels .

Scientific Research Applications

RY785 is extensively used in scientific research to study the physiological functions of Kv2 channels. It has applications in:

    Chemistry: As a tool to investigate the chemical properties and reactivity of Kv2 channels.

    Biology: To study the role of Kv2 channels in various biological processes, particularly in neuronal function.

    Medicine: Potential therapeutic applications in conditions where Kv2 channel activity is dysregulated.

    Industry: Used in the development of new pharmacological agents targeting Kv2 channels .

Mechanism of Action

RY785 exerts its effects by binding to the Kv2.1 channel and inhibiting its activity. The binding of RY785 stabilizes a semi-open state of the channel, preventing the flow of potassium ions. This inhibition is use-dependent, meaning that the degree of inhibition increases with channel activation. The molecular targets of RY785 are the voltage sensors and the central cavity of the Kv2.1 channel .

Future Directions

Thiazoles and their derivatives continue to be an area of active research due to their wide range of applications in the field of drug design and discovery . Future directions may include the design and development of different thiazole derivatives, as well as the exploration of their potential applications in various fields .

Preparation Methods

The synthetic route for RY785 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

RY785 primarily undergoes reactions typical of small organic molecules, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

RY785 is unique in its high selectivity and potency for Kv2 channels. Similar compounds include:

RY785 stands out due to its electroneutrality and specific binding mechanism, making it a valuable tool for studying Kv2 channels .

properties

IUPAC Name

3-(3-methoxyphenyl)-2-methyl-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13(8-14-4-3-5-16(9-14)27-2)21(26)23-15-6-7-17-18(10-15)25-20(24-17)19-11-28-12-22-19/h3-7,9-13H,8H2,1-2H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHVBJUDTWQELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride
Reactant of Route 5
3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride
Reactant of Route 6
3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride

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